7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine, 7-phenyl-2-(pyridin-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine, 7-phenyl-2-(pyridin-4-yl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines pyrazole, triazole, and pyrimidine rings. Such a structure provides a versatile scaffold for the development of various pharmacologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine derivatives typically involves multi-step reactions. One common method includes the cyclization of 4-alkylidenehydrazino- or 4-arylmethylidenehydrazino-1H-pyrazolo[3,4-d]pyrimidines with nitric acid . This oxidative cyclization is a key step in forming the triazolo-pyrimidine core.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidative cyclization, as mentioned earlier, to form the triazolo-pyrimidine core.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid is commonly used for oxidative cyclization.
Substituents: Various alkylidenehydrazino or arylmethylidenehydrazino groups can be introduced.
Major Products: The major products formed from these reactions are derivatives of the original compound, which can exhibit different pharmacological properties depending on the substituents introduced .
科学的研究の応用
7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been extensively studied for their potential as CDK2 inhibitors , which are promising targets for cancer treatment . These compounds have shown significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . Additionally, they have been explored as adenosine receptor antagonists , which could have implications in treating cardiovascular diseases and neurological disorders .
作用機序
The primary mechanism of action for these compounds involves the inhibition of CDK2/cyclin A2 , a crucial enzyme complex involved in cell cycle regulation . By inhibiting this complex, the compounds can induce cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that these compounds fit well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
類似化合物との比較
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different pharmacological properties.
Thioglycoside Derivatives: These compounds also exhibit CDK2 inhibitory activity but differ in their chemical structure and specific activity.
Uniqueness: The uniqueness of 7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine lies in its versatile scaffold, which allows for extensive functionalization and optimization for various therapeutic targets. Its ability to inhibit CDK2 selectively makes it a valuable compound in the development of anti-cancer agents .
特性
分子式 |
C17H11N7 |
---|---|
分子量 |
313.3 g/mol |
IUPAC名 |
10-phenyl-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H11N7/c1-2-4-13(5-3-1)24-16-14(10-20-24)17-21-15(22-23(17)11-19-16)12-6-8-18-9-7-12/h1-11H |
InChIキー |
FELOHFUFIVWZLU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。